Indium oxide is classified as an inorganic compound and a metal oxide. It is primarily used in the production of transparent conductive films and coatings due to its unique electrical and optical properties. The compound is typically found in a cubic crystal structure and exhibits n-type conductivity, making it valuable in various electronic applications.
Indium oxide can be synthesized through several methods, each with distinct characteristics:
Indium oxide crystallizes in the cubic bixbyite structure (space group ), with lattice parameters typically around 10.12 Å. The molecular structure consists of indium ions coordinated by oxygen ions in a 1:1 ratio, leading to the formation of an oxygen-deficient structure that contributes to its n-type conductivity. The presence of oxygen vacancies plays a critical role in enhancing the electrical properties of indium oxide .
Indium oxide participates in various chemical reactions:
These reactions underscore the versatility of indium oxide in various chemical environments.
The mechanism of action for indium oxide primarily revolves around its semiconducting properties. When exposed to light or heat, electrons can be excited from the valence band to the conduction band due to the presence of oxygen vacancies. This phenomenon enhances its conductivity and makes it suitable for applications such as gas sensors and photovoltaic devices . The specific interactions depend on environmental factors such as temperature and humidity.
Indium oxide exhibits several notable physical and chemical properties:
These properties make indium oxide suitable for applications in optoelectronics and energy-efficient technologies.
Indium oxide has diverse applications across various fields:
Indium oxide (In₂O₃) traces its origins to the elemental discovery of indium in 1863. German chemists Ferdinand Reich and Hieronymous Theodor Richter identified an intense indigo-blue spectral line (451 nm) while analyzing zinc sulfide ores from the Freiberg mining district. This characteristic emission led them to name the new element "indium" from the Latin indicum. By 1864, Richter had isolated the metal, and subsequent oxidation studies yielded indium oxide [1] [3] [6].
Initial industrial applications emerged in the 1930s when the Indium Corporation developed indium-containing alloys for aircraft bearing lubricants and low-melting-point solders. However, indium oxide’s pivotal role in modern materials science began in the mid-20th century with the advent of transparent conductive oxides (TCOs). Researchers discovered that tin-doped indium oxide (indium tin oxide, ITO) combined high electrical conductivity with optical transparency, enabling its use in electro-optical devices [1] [3]. The late 20th century saw exponential growth in ITO demand due to the proliferation of flat-panel displays and thin-film photovoltaics, cementing indium oxide’s status as a critical functional material [5] [7].
Indium oxide is a wide-bandgap semiconductor existing in multiple crystalline phases. The thermodynamically stable cubic bixbyite structure (space group Ia3) contains 80 atoms per unit cell (32 indium, 48 oxygen) with lattice parameter a = 10.118 Å. Indium ions occupy two crystallographically distinct sites: 8b (octahedral oxygen coordination) and 24d (trigonal prismatic coordination) [2] [4] [10]. A high-temperature rhombohedral phase (space group R3c) forms under extreme conditions or via non-equilibrium synthesis, featuring a hexagonal close-packed oxygen sublattice with a = 5.48 Å and c = 14.51 Å [4] [9].
Table 1: Structural Parameters of Indium Oxide Phases
Phase | Space Group | Lattice Parameters (Å) | Coordination Geometry | Density (g/cm³) |
---|---|---|---|---|
Cubic (Bixbyite) | Ia3 | a = 10.118 | In¹: Octahedral (6-fold) | 7.179 |
In²: Trigonal prismatic (6-fold) | ||||
Rhombohedral | R3c | a = 5.487, c = 14.510 | Distorted octahedral | 7.31 |
Optically, indium oxide exhibits >90% transparency across visible wavelengths (400–700 nm) due to its ~3 eV direct bandgap. This transparency coexists with degenerate n-type semiconductivity (carrier density: 10¹⁹–10²⁰ cm⁻³), enabled by intrinsic oxygen vacancies. These vacancies act as double donors, contributing two free electrons per defect [2] [4] [7]. The room-temperature electrical conductivity ranges from 10² to 10⁴ S/cm, tunable via doping, oxygen stoichiometry, or nanostructuring. Amorphous films retain reasonable conductivity (~10² S/cm) due to preservation of metal-metal orbital overlap at medium-range order distances (3–5 Å) [10].
Table 2: Key Optical and Electrical Properties
Property | Value/Characteristics | Measurement Conditions |
---|---|---|
Band Gap | 3.0–3.75 eV | 300 K, crystalline |
Transmittance | >90% (visible spectrum) | 500-nm film thickness |
Electrical Conductivity | 10²–10⁴ S/cm | Undoped crystalline |
Electron Mobility | 30–400 cm²/V·s (thin films) | Dependence on crystallinity |
Carrier Concentration | 10¹⁹–10²⁰ cm⁻³ | Oxygen vacancy-controlled |
Thermally, indium oxide demonstrates exceptional stability, melting at 1910°C without decomposition. Upon heating above 700°C, it partially reduces to indium(I) oxide (In₂O), and decomposes to elemental indium and oxygen above 2000°C [4] [9]. Its high melting point and chemical inertness facilitate applications in harsh environments.
Indium oxide’s dual functionality—optical transparency combined with controllable electrical conductivity—establishes it as a cornerstone of optoelectronics. Its degenerate semiconductor behavior arises from the overlap of indium 5s orbitals, forming an isotropic conduction pathway resilient to structural disorder. This enables high electron mobility even in amorphous phases (10–50 cm²/V·s), contrasting sharply with amorphous silicon (<1 cm²/V·s) [5] [10].
In materials engineering, indium oxide serves as a versatile host matrix for dopant elements (Sn, Zn, Mo, Cr) that tailor electronic, optical, or magnetic properties. Tin doping transforms it into the industry-standard ITO, achieving resistivities as low as 10⁻⁴ Ω·cm. Transition metal doping (e.g., Cr³⁺) introduces room-temperature ferromagnetism, enabling spintronic applications. Recent advances exploit its high surface-to-volume ratio in nanostructured forms (nanowires, nanoparticles) for gas sensing and catalysis, leveraging surface oxygen vacancies as active sites [4] [7] [10].
Furthermore, indium oxide interfaces cleanly with high-mobility semiconductors (GaAs, InP, Si) forming heterojunctions for solar cells and transistors. Its compatibility with low-temperature processing (<400°C) allows integration with flexible substrates, driving innovations in wearable electronics and bendable displays [5] [10].
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